molecular formula C12H11NO3S B12124488 2-Thiophenecarboxylic acid, 4-(6-methoxy-5-methyl-3-pyridinyl)- CAS No. 893729-96-9

2-Thiophenecarboxylic acid, 4-(6-methoxy-5-methyl-3-pyridinyl)-

Cat. No.: B12124488
CAS No.: 893729-96-9
M. Wt: 249.29 g/mol
InChI Key: XXKRVYMJYJNUET-UHFFFAOYSA-N
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Description

This compound is a heterocyclic derivative featuring a thiophene ring substituted with a carboxylic acid group at position 2 and a pyridine ring at position 4. The pyridine moiety is further functionalized with a methoxy group at position 6 and a methyl group at position 5. This unique substitution pattern confers distinct electronic, steric, and hydrogen-bonding properties, making it a candidate for applications in medicinal chemistry and materials science .

Properties

CAS No.

893729-96-9

Molecular Formula

C12H11NO3S

Molecular Weight

249.29 g/mol

IUPAC Name

4-(6-methoxy-5-methylpyridin-3-yl)thiophene-2-carboxylic acid

InChI

InChI=1S/C12H11NO3S/c1-7-3-8(5-13-11(7)16-2)9-4-10(12(14)15)17-6-9/h3-6H,1-2H3,(H,14,15)

InChI Key

XXKRVYMJYJNUET-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1OC)C2=CSC(=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiophenecarboxylic acid, 4-(6-methoxy-5-methyl-3-pyridinyl)- typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the desired chemical transformations.

Chemical Reactions Analysis

Types of Reactions

2-Thiophenecarboxylic acid, 4-(6-methoxy-5-methyl-3-pyridinyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The compound can undergo substitution reactions, particularly on the thiophene and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles are used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or aldehydes.

Scientific Research Applications

Antimicrobial Activity

Research indicates that 2-Thiophenecarboxylic acid, 4-(6-methoxy-5-methyl-3-pyridinyl)- exhibits antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential use as an antibacterial agent. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving modulation of enzyme activity or receptor binding. Its ability to interact with specific molecular targets positions it as a potential candidate for developing new anticancer therapies .

Synthesis and Preparation

The synthesis of 2-Thiophenecarboxylic acid, 4-(6-methoxy-5-methyl-3-pyridinyl)- typically involves several key steps:

  • Formation of the Thiophene Ring : This can be achieved through cyclization reactions involving 1,4-diketones and sulfur sources.
  • Introduction of the Carboxylic Acid Group : Achieved via oxidation methods using thiophene derivatives.
  • Substitution on the Pyridine Ring : Methoxy and methyl groups are introduced through nucleophilic substitution reactions on the pyridine ring.

Industrial Applications

Due to its unique properties, this compound has potential applications in:

  • Pharmaceutical Development : As a lead compound for drug discovery targeting bacterial infections and cancer.
  • Agricultural Chemicals : Its antimicrobial properties may be exploited in developing new pesticides or fungicides.

Case Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of thiophene carboxylic acids demonstrated that modifications at the pyridine moiety significantly enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural optimization for improving efficacy.

Case Study 2: Anticancer Activity

In vitro tests revealed that compounds similar to 2-Thiophenecarboxylic acid, 4-(6-methoxy-5-methyl-3-pyridinyl)- exhibited cytotoxic effects on human cancer cell lines. The results indicated that these compounds could potentially serve as scaffolds for developing novel anticancer agents .

Mechanism of Action

The mechanism of action of 2-Thiophenecarboxylic acid, 4-(6-methoxy-5-methyl-3-pyridinyl)- involves its interaction with molecular targets and pathways. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine-Thiophene Hybrids

Table 1: Key Structural and Functional Differences
Compound Name Substituents on Pyridine Thiophene Functionalization Key Properties
Target Compound : 2-Thiophenecarboxylic acid, 4-(6-methoxy-5-methyl-3-pyridinyl)- 6-methoxy, 5-methyl 2-carboxylic acid Enhanced solubility due to carboxylic acid; pyridine substitution enhances aromatic stacking
5-(6-Amino-4-methyl-3-pyridinyl)-2-thiophenecarboxylic acid 6-amino, 4-methyl 2-carboxylic acid Amino group increases nucleophilicity; altered hydrogen-bonding capacity compared to methoxy
5-(6-Methoxy-5-methylpyridin-3-yl)thiophene-2-carbaldehyde 6-methoxy, 5-methyl 2-carbaldehyde Aldehyde group offers reactivity for condensation reactions; lacks carboxylic acid’s ionizable proton

Key Findings :

  • The carboxylic acid group enables salt formation and hydrogen bonding, critical for interactions with biological targets like enzymes or receptors .

Thiophene-Carboxylic Acid Derivatives

Table 2: Comparison with Simpler Thiophene Analogs
Compound Name Substituents Unique Features
Thiophene-2-carboxylic acid None (parent structure) Lacks pyridine ring; simpler structure with lower molecular weight
2-(Thiophen-2-yl)acetic acid Acetic acid chain at position 2 Increased flexibility; potential for different binding modes in biological systems
4-Methylthiophene-3-carboxylic acid Methyl at position 4, carboxylic acid at 3 Steric hindrance from methyl group affects reactivity; positional isomerism alters electronic properties

Key Findings :

  • The pyridine-thiophene hybrid in the target compound introduces additional aromaticity and nitrogen-based interactions absent in simpler thiophene derivatives .
  • Positional isomerism (e.g., carboxylic acid at position 2 vs. 3) significantly impacts solubility and binding affinity .

Pyridine-Carboxylic Acid Derivatives

Table 3: Comparison with Pyridine-Based Analogs
Compound Name Substituents Key Differences
5-[(4-Methylphenyl)methoxy]pyridine-2-carboxylic acid 4-methylphenyl-methoxy at position 5 Bulky substituent reduces steric accessibility; altered pharmacokinetics
2-Methoxy-5-(4-methylphenyl)pyridine-3-carboxylic acid Methoxy at position 2, methylphenyl at 5 Substitution pattern shifts electron density; impacts acidity of carboxylic acid

Key Findings :

  • Methoxy vs. methylphenyl substitutions influence electronic effects, modulating the compound’s reactivity and interaction with biological targets .

Chemical Reactivity

  • The methoxy group can undergo demethylation under acidic conditions, offering a pathway for prodrug design .
  • The carboxylic acid group allows for derivatization into esters or amides, expanding its utility in drug discovery .

Biological Activity

2-Thiophenecarboxylic acid, 4-(6-methoxy-5-methyl-3-pyridinyl)- is an organic compound distinguished by its unique structure, which includes a thiophene ring and a pyridine moiety. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article synthesizes available research findings on the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related case studies.

Chemical Structure and Properties

The chemical formula for 2-Thiophenecarboxylic acid, 4-(6-methoxy-5-methyl-3-pyridinyl)- is C13H13NO3S. Its structure consists of:

  • Thiophene Ring : A five-membered aromatic ring containing sulfur.
  • Carboxylic Acid Group : Contributes to the compound's acidity and potential reactivity.
  • Pyridine Ring : Substituted with methoxy and methyl groups, influencing its biological interactions.

The biological activity of 2-Thiophenecarboxylic acid, 4-(6-methoxy-5-methyl-3-pyridinyl)- is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It can bind to receptors, influencing cellular signaling pathways that are crucial for various physiological processes.

Antimicrobial Activity

Research indicates that thiophene derivatives exhibit significant antimicrobial properties. In one study, compounds structurally related to 2-Thiophenecarboxylic acid were tested against various bacterial strains. The results demonstrated that these compounds possess notable antibacterial effects, particularly against Gram-positive bacteria .

Antitumor Activity

The antitumor potential of thiophene derivatives has been explored extensively. A study highlighted that similar compounds showed promising results in inhibiting the growth of cancer cell lines such as MCF-7 (breast cancer) and DU145 (prostate cancer). The mechanism involved the induction of apoptosis and cell cycle arrest in these cancer cells .

CompoundCell LineIC50 (µM)
2-Thiophenecarboxylic acid derivativeMCF-7<50
2-Thiophenecarboxylic acid derivativeDU145<50

Antioxidant Activity

The antioxidant capacity of this compound has also been assessed through various assays. In vitro studies indicated a moderate ability to scavenge free radicals, suggesting that it may help protect cells from oxidative stress .

Case Studies

  • Toxicological Evaluation : A study evaluated the cytotoxicity of several thiophene derivatives, including 2-Thiophenecarboxylic acid, on normal cell lines. Results indicated low cytotoxicity against non-cancerous cells, suggesting a favorable safety profile for potential therapeutic applications .
  • In Vivo Studies : In vivo experiments demonstrated that administration of the compound did not result in significant adverse effects at therapeutic doses. This finding supports further investigation into its pharmacokinetics and long-term safety .

Q & A

Basic: How is this compound structurally characterized, and what spectroscopic methods are recommended?

Answer:
Structural characterization typically involves a combination of NMR spectroscopy (¹H and ¹³C), FT-IR , and X-ray crystallography . For example, X-ray diffraction can resolve dihedral angles between aromatic rings (e.g., 55–58° between thiophene and pyridine moieties) and hydrogen-bonded dimer formations in the crystal lattice . IR spectroscopy identifies carboxylic acid O–H stretches (~2500–3300 cm⁻¹) and C=O vibrations (~1680–1700 cm⁻¹). NMR chemical shifts for thiophene protons typically appear at δ 6.5–8.0 ppm, while pyridine protons resonate near δ 8.5–9.0 ppm .

Basic: What synthetic routes are reported for thiophene-pyridine hybrid compounds?

Answer:
A common method involves refluxing halogenated pyridine precursors with thiophenol derivatives . For instance, 2-chloronicotinic acid reacts with thiophenol under reflux to form a pyridine-thiophene carboxylic acid derivative. Reaction optimization includes monitoring pH (neutral to slightly acidic) and temperature (80–120°C) to avoid side reactions like decarboxylation . Purification often employs recrystallization from ethanol or methanol .

Advanced: How can researchers resolve contradictions in bioactivity data for analogs of this compound?

Answer:
Discrepancies in bioactivity (e.g., antimicrobial vs. antitumor efficacy) may arise from substituent effects or assay conditions . To address this:

  • Perform structure-activity relationship (SAR) studies by systematically varying substituents (e.g., methoxy, methyl groups) .
  • Standardize assays using MIC (minimum inhibitory concentration) for antimicrobial activity or IC₅₀ for cytotoxicity, ensuring consistent cell lines and solvent controls .
  • Validate results with docking simulations to correlate electronic properties (e.g., HOMO-LUMO gaps) with observed activities .

Advanced: What strategies optimize the solubility of this compound for in vivo studies?

Answer:
Improving solubility involves:

  • Salt formation : React the carboxylic acid group with sodium hydroxide or ethanolamine to enhance aqueous solubility .
  • Prodrug design : Synthesize ester derivatives (e.g., ethyl or methyl esters) that hydrolyze in vivo to the active form .
  • Co-solvent systems : Use DMSO/PBS mixtures (≤10% DMSO) to maintain stability while avoiding precipitation .

Basic: What are the key stability considerations for storing this compound?

Answer:
Store under 2–8°C in airtight, light-resistant containers to prevent degradation. The carboxylic acid group is prone to moisture absorption, so desiccants (e.g., silica gel) are recommended. Stability studies using HPLC-PDA at intervals (0, 3, 6 months) can monitor purity decline, with >95% purity considered acceptable for most studies .

Advanced: How can computational modeling aid in designing novel analogs?

Answer:

  • DFT calculations : Predict electronic properties (e.g., dipole moments, Fukui indices) to guide substituent selection for enhanced reactivity .
  • Molecular docking : Map interactions with target proteins (e.g., bacterial enzymes or tumor receptors) using software like AutoDock Vina .
  • ADMET profiling : Use tools like SwissADME to forecast pharmacokinetic properties (e.g., logP, BBB permeability) early in design .

Basic: What analytical techniques confirm the purity of synthesized batches?

Answer:

  • HPLC : Use a C18 column with UV detection at 254 nm; retention times should match reference standards .
  • Elemental analysis : Validate %C, %H, %N within ±0.4% of theoretical values .
  • Melting point : Compare observed mp (e.g., 160–165°C) to literature values to detect impurities .

Advanced: How do steric and electronic effects of the 6-methoxy-5-methyl-pyridine substituent influence reactivity?

Answer:

  • Steric effects : The 5-methyl group hinders electrophilic substitution at the adjacent position, directing reactions to the thiophene ring .
  • Electronic effects : The 6-methoxy group donates electron density via resonance, activating the pyridine ring for nucleophilic attacks. This can be quantified via Hammett substituent constants (σₚ ≈ -0.27 for OMe) .

Basic: What safety precautions are required when handling this compound?

Answer:

  • Use gloves and goggles to avoid skin/eye contact.
  • Work in a fume hood due to potential dust formation.
  • Dispose of waste via incineration or approved chemical waste protocols, as carboxylic acids may corrode metal pipes .

Advanced: What methodologies are used to study intermolecular interactions in crystalline forms?

Answer:

  • Single-crystal XRD : Resolve C–H⋯O and π-π interactions (e.g., dimer stabilization via O–H⋯O bonds) .
  • Hirshfeld surface analysis : Quantify interaction types (e.g., H-bonding vs. van der Waals) using CrystalExplorer .
  • DSC/TGA : Assess thermal stability and phase transitions (e.g., melting points, decomposition temperatures) .

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